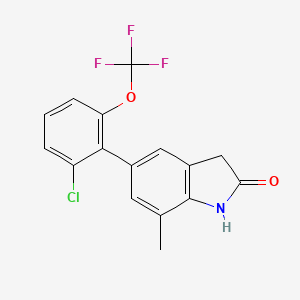
AMPA Receptor Modulator-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMPA Receptor Modulator-1 is a compound that belongs to the class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMPA Receptor Modulator-1 typically involves the preparation of various intermediates through a series of chemical reactions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), along with reagents like sodium hydroxide (NaOH) and phosphorus pentoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
AMPA Receptor Modulator-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reducing agents: Such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Solvents: Such as THF, DCM, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce various substituted hydroquinone derivatives .
科学的研究の応用
AMPA Receptor Modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: Employed in research on synaptic plasticity, learning, and memory.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD), and drug dependence
Industry: Utilized in the development of neuroprotective drugs and cognitive enhancers.
作用機序
AMPA Receptor Modulator-1 exerts its effects by binding to the allosteric sites of AMPA receptors, which are ligand-gated ion channels. This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The compound increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . This modulation leads to increased synaptic transmission and improved cognitive functions .
類似化合物との比較
Similar Compounds
Some similar compounds to AMPA Receptor Modulator-1 include:
3,7-Diazabicyclo[3.3.1]nonane derivatives: These compounds also act as positive allosteric modulators of AMPA receptors and have shown cognitive-stimulating effects.
Benzodioxole derivatives: These compounds have been studied for their neuroprotective properties and modulation of AMPA receptor signaling.
Bis(pyrimidine) derivatives: These compounds have potent modulating effects on AMPA receptors and are being investigated for their potential as neuroprotective drugs.
Uniqueness
This compound is unique in its ability to enhance the activity of AMPA receptors without causing hyperstimulation of the central nervous system. Unlike direct AMPA receptor agonists, which can lead to neurotoxicity, this compound provides a mild tuning of the glutamatergic system, making it a safer and more effective option for therapeutic applications .
特性
分子式 |
C16H11ClF3NO2 |
|---|---|
分子量 |
341.71 g/mol |
IUPAC名 |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22) |
InChIキー |
AYAICAKEBFTALD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

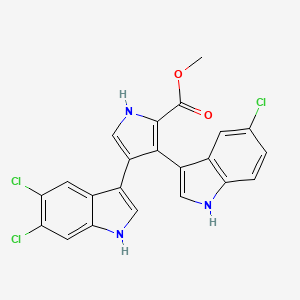
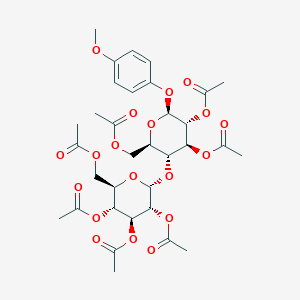

![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
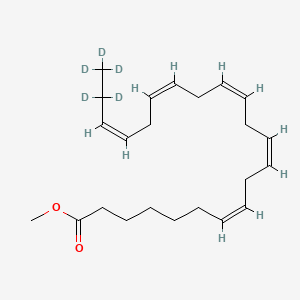
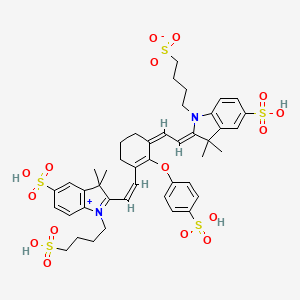
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
